4-Bromobutyl(dimethoxy)borane
Overview
Description
4-Bromobutyl(dimethoxy)borane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a boron-containing compound that is used as a reagent in organic synthesis. This compound is known for its ability to catalyze a wide range of chemical reactions, making it a valuable tool in the field of organic chemistry.
Mechanism Of Action
The mechanism of action of 4-Bromobutyl(dimethoxy)borane is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which activates the substrate and facilitates the reaction.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Bromobutyl(dimethoxy)borane. However, it is known that this compound is relatively non-toxic and does not have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-Bromobutyl(dimethoxy)borane is its ability to catalyze a wide range of chemical reactions. This makes it a valuable tool in the field of organic chemistry, where it is used in the synthesis of various organic compounds. However, one of the limitations of this compound is that it is relatively unstable and requires careful handling.
Future Directions
There are numerous future directions for research on 4-Bromobutyl(dimethoxy)borane. One area of interest is the development of new synthetic methodologies using this compound as a catalyst. Another area of interest is the exploration of its potential applications in the field of medicinal chemistry. Additionally, there is a need for further research on the mechanism of action of this compound to better understand its catalytic properties.
Synthesis Methods
The synthesis of 4-Bromobutyl(dimethoxy)borane is a relatively simple process. It involves the reaction of boron tribromide with 1,4-dimethoxybutane in the presence of a Lewis acid catalyst. The product obtained is a colorless liquid that is stable at room temperature.
Scientific Research Applications
4-Bromobutyl(dimethoxy)borane has found numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, where it catalyzes a wide range of chemical reactions. This compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
properties
IUPAC Name |
4-bromobutyl(dimethoxy)borane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BBrO2/c1-9-7(10-2)5-3-4-6-8/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPKOJIIKAHINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCBr)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BBrO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300052 | |
Record name | Dimethyl B-(4-bromobutyl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.89 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutyl(dimethoxy)borane | |
CAS RN |
19243-54-0 | |
Record name | Dimethyl B-(4-bromobutyl)boronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19243-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl B-(4-bromobutyl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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